Moderate Lipophilicity (XLogP3) Offers a Balanced Permeability and Solubility Profile Compared to Bulkier 6-Alkyl Analogs
The target compound exhibits a predicted XLogP3 of 3.2, which is 0.9 units lower than the 6-ethyl analog (CAS 902520-92-7; XLogP3 = 4.1) and 0.5 units lower than the 6-ethoxy analog (CAS 866897-55-4; XLogP3 = 3.7) as calculated by SwissADME [1]. Lower XLogP3 correlates with reduced non-specific binding and improved aqueous solubility, an advantage in cellular assays where hydrophobic promiscuity often generates false positives.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 6-Ethyl analog (CAS 902520-92-7): XLogP3 = 4.1; 6-Ethoxy analog (CAS 866897-55-4): XLogP3 = 3.7 |
| Quantified Difference | 0.9 units lower than 6-ethyl analog; 0.5 units lower than 6-ethoxy analog |
| Conditions | SwissADME prediction model based on the topological method implemented in the XLOGP3 program |
Why This Matters
For procurement decisions targeting cellular assay panels, the target compound’s reduced lipophilicity translates to a lower risk of aggregator-based false positives and improved DMSO solubility, critical screening criteria.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. View Source
